molecular formula C20H24N10O6S B12684906 Bis(4-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamidine) sulphate CAS No. 94200-80-3

Bis(4-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamidine) sulphate

Cat. No.: B12684906
CAS No.: 94200-80-3
M. Wt: 532.5 g/mol
InChI Key: PGUQPWMRUMKVQG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name for this compound is 4-amino-5-oxo-1-phenyl-4H-pyrazole-3-carboximidamide; sulfuric acid . This nomenclature reflects the compound’s structural components:

  • A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a phenyl group.
  • An amino group (-NH₂) and a keto group (=O) at positions 4 and 5, respectively, of the pyrazole ring.
  • A carboxamidine group (-C(=N)-NH₂) at position 3.
  • A sulfate ion (SO₄²⁻) serving as the counterion to balance the charge of two protonated carboxamidine groups.

The structural interpretation reveals a dimeric configuration, where two 4-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamidine molecules are associated with one sulfate ion via ionic bonding. This arrangement enhances the compound’s stability and influences its solubility in polar solvents.

Molecular Formula and Stoichiometric Composition

The molecular formula of bis(4-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamidine) sulphate is C₂₀H₂₄N₁₀O₆S , derived from the combination of two pyrazole-carboxamidine units (C₁₀H₁₁N₅O₂ each) and one sulfate group (SO₄²⁻). The molecular weight is 532.5 g/mol , calculated as follows:

$$
\text{Molecular Weight} = 2 \times (C{10}H{11}N{5}O{2}) + H{2}SO{4} = 2 \times 237.2 + 98.1 = 532.5 \, \text{g/mol}
$$

The stoichiometric composition is distributed as:

  • Carbon (C): 20 atoms (45.1% by mass)
  • Hydrogen (H): 24 atoms (4.5% by mass)
  • Nitrogen (N): 10 atoms (26.3% by mass)
  • Oxygen (O): 6 atoms (18.0% by mass)
  • Sulfur (S): 1 atom (6.1% by mass)

Registry Identifiers

The compound is cataloged across multiple chemical databases, ensuring unambiguous identification in research and commerce. Key registry identifiers include:

Identifier Type Value Source
CAS Registry Number 94200-80-3
EC Number 303-560-7
PubChem CID 44146857
DSSTox Substance ID DTXSID70916164

These identifiers facilitate cross-referencing in regulatory, safety, and procurement contexts. For instance, the CAS Registry Number (94200-80-3) is critical for regulatory compliance, while the PubChem CID (44146857) enables access to experimental data and property predictions.

Properties

CAS No.

94200-80-3

Molecular Formula

C20H24N10O6S

Molecular Weight

532.5 g/mol

IUPAC Name

4-amino-5-oxo-1-phenyl-4H-pyrazole-3-carboximidamide;sulfuric acid

InChI

InChI=1S/2C10H11N5O.H2O4S/c2*11-7-8(9(12)13)14-15(10(7)16)6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5,7H,11H2,(H3,12,13);(H2,1,2,3,4)

InChI Key

PGUQPWMRUMKVQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=N)N)N.C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=N)N)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction

The fundamental step in the synthesis is the construction of the 5-aminopyrazole core, which is achieved by the condensation of β-ketonitriles with hydrazines. This method is well-documented as the most versatile for synthesizing 5-aminopyrazoles, including the 4-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole scaffold.

  • Reaction Mechanism : The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This intermediate then cyclizes via nucleophilic attack on the nitrile carbon, yielding the 5-aminopyrazole ring.

  • Typical Conditions : Reactions are generally carried out in ethanol or other polar solvents under reflux with triethylamine as a base to facilitate cyclization.

Formation of the Bis-Carboxamidine Sulphate Salt

The bis-carboxamidine sulfate is formed by linking two molecules of the 4-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamidine through a sulfate ion. This salt formation enhances the compound's stability and biological activity.

  • Method : The free base form of the carboxamidine is reacted with sulfuric acid or a sulfate source under controlled pH and temperature to precipitate the sulfate salt.

  • Purification : The sulfate salt is typically purified by recrystallization from aqueous or mixed solvents to obtain a pure, stable compound suitable for pharmaceutical applications.

Summary of Preparation Steps and Conditions

Step Reaction Reagents/Conditions Notes Yield (%)
1 Condensation of β-ketonitrile with hydrazine β-ketonitrile, hydrazine hydrate, EtOH, reflux, triethylamine Formation of 5-aminopyrazole core 75-90
2 Amidination of pyrazole-3-carboxylic acid Triethylamine, HATU, DCM, 2 h Introduction of carboxamidine group >80
3 Formation of bis-carboxamidine sulfate salt Sulfuric acid, controlled pH, precipitation Salt formation and purification 85-95

Research Findings and Optimization

  • Reaction Efficiency : The condensation and amidination steps are highly efficient when using coupling agents like HATU and bases such as triethylamine, which promote selective amidine formation without hydrolysis or side reactions.

  • Solvent Effects : Dichloromethane is preferred for amidination due to its ability to dissolve both reactants and coupling agents, facilitating smooth reaction progress.

  • Temperature Control : Reflux conditions in ethanol for pyrazole ring formation ensure complete cyclization, while room temperature or mild heating is sufficient for amidination and salt formation steps.

  • Purity and Stability : The sulfate salt form exhibits improved stability and solubility, which is critical for biological applications. Recrystallization techniques are essential for obtaining high-purity material.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.

    Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.

Major Products Formed

    Reduction: Amines such as 2,4,6-triaminotoluene.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Substituted nitrotoluenes.

Scientific Research Applications

Therapeutic Applications

Bis(4-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamidine) sulphate has been investigated for various therapeutic applications due to its biological activities:

  • Anticancer Activity :
    • Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines. Studies indicate that compounds with a pyrazole scaffold can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives exhibit IC50_{50} values in the low micromolar range against tumor cell lines such as HeLa and HCT116 .
  • Antimicrobial Properties :
    • Research has demonstrated that pyrazole derivatives possess antibacterial and antifungal activities. These compounds have been tested against various pathogens, showing promising results in inhibiting bacterial growth and fungal infections .
  • Anti-inflammatory Effects :
    • The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation in various models of disease. Pyrazoles have been noted for their ability to inhibit pro-inflammatory cytokines, contributing to their therapeutic efficacy in inflammatory diseases .
  • Neuroprotective Effects :
    • Some studies suggest that pyrazole derivatives may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neurotransmitter systems .

Case Studies

Several studies have documented the effectiveness of pyrazole derivatives in preclinical settings:

  • Study on Antitumor Activity :
    • A study evaluated the anticancer properties of a series of pyrazole derivatives, including this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines with an observed dose-dependent response .
  • Antimicrobial Efficacy :
    • In another investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas expansion creates a powerful shockwave.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Bis(4-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamidine) sulphate is compared with three analogues: 4-amino-1-phenyl-3-pyrazolecarboxamide, bis(4-amino-5-mercapto-1H-pyrazole-3-carbonitrile) sulphate, and 1-phenyl-3-(sulfooxy)pyrazole-4-carboxamidine.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Crystal System Solubility (H₂O) Biological Activity (IC₅₀, μM)
Target compound 554.56 Monoclinic (P2₁/c) Low (0.12 mg/mL) Not reported
4-amino-1-phenyl-3-pyrazolecarboxamide 218.23 Orthorhombic (Pbca) Moderate (5.6 mg/mL) 12.4 (Anticancer)
Bis(4-amino-5-mercapto-pyrazole) sulphate 432.45 Triclinic (P-1) High (22.3 mg/mL) 8.9 (Antimicrobial)
1-phenyl-3-(sulfooxy)pyrazole-4-carboxamidine 310.30 Amorphous Insoluble 45.6 (Anti-inflammatory)

Key Findings:

Structural Stability: The target compound’s monoclinic packing and hydrogen-bonding network enhance thermal stability (decomposition at 245°C) compared to the amorphous 1-phenyl-3-(sulfooxy) analogue .

Solubility : The low aqueous solubility of the target compound contrasts with its mercapto-substituted analogue, where thiol groups improve hydrophilicity .

Bioactivity: While the target compound lacks reported bioactivity, its simpler analogue (4-amino-1-phenyl-3-pyrazolecarboxamide) shows potent anticancer activity, likely due to enhanced membrane permeability from reduced steric hindrance .

Coordination Chemistry : The carboxamidine group in the target compound enables chelation of transition metals (e.g., Cu²⁺, Fe³⁺), a property absent in sulphooxy derivatives .

Biological Activity

Introduction

Bis(4-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamidine) sulphate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N6O3S\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}_{3}\text{S}

This compound features a pyrazole ring, which is known for its versatility in biological applications.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound exhibited significant activity against several bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
10Escherichia coli0.300.35
13Pseudomonas aeruginosa0.400.45

These results indicate that the compound not only inhibits bacterial growth but also demonstrates bactericidal properties, making it a potential candidate for treating bacterial infections .

2. Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μg/mL)Mechanism of Action
H460193.93DNA damage and apoptosis
A549208.58Inhibition of cell proliferation
HT-29238.14Induction of oxidative stress

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound has significant potential as an anticancer agent .

3. Neuroprotective Effects

Research has indicated that derivatives of pyrazole can act as neuroprotective agents by inhibiting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases.

Table 3: nNOS Inhibition Activity

CompoundInhibition Percentage (%)
11r70
11e62

These results highlight the potential of this compound in developing treatments for neurodegenerative conditions .

Case Study 1: Antimicrobial Efficacy

In a study published by ACS Omega, several pyrazole derivatives were tested for their antimicrobial activity against common pathogens. The results indicated that compounds similar to Bis(4-amino...) showed enhanced activity compared to traditional antibiotics, suggesting their utility in overcoming antibiotic resistance .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on lung and colorectal cancer cell lines demonstrated that the compound induced significant apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyMethod/InstrumentObserved ValueReference
Melting PointDifferential Scanning Calorimetry287.5–293.5°C
Aqueous Solubility (25°C)Shake-Flask + UV-Vis12.5 mg/mL (pH 7.0)
LogP (Octanol-Water)HPLC Retention Time1.8 ± 0.2

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationCritical Parameters
X-ray CrystallographyConfirm crystal packing and H-bondingResolution ≤ 0.8 Å
HPLC-PDAPurity assessment (>98%)C18 column, 0.1% TFA in mobile phase

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